molecular formula C16H14BrN7S B2646967 3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine CAS No. 325778-96-9

3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2646967
CAS No.: 325778-96-9
M. Wt: 416.3
InChI Key: HBEUXTWJWWCEIG-UHFFFAOYSA-N
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Description

3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a sophisticated chemical scaffold designed for probing intracellular signaling pathways, with a primary focus on kinase inhibition. The core imidazo[1,2-a]pyrimidine structure is a privileged pharmacophore in medicinal chemistry, known for its ability to act as an ATP-competitive inhibitor by binding to the hinge region of kinase catalytic domains. The strategic bromo-substitution at the 3-position serves as a key synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. The thioether-linked 1-phenyl-1H-tetrazole moiety is a bioisostere for carboxylic acid or other heterocyclic systems, which can enhance metabolic stability and modulate physicochemical properties like solubility and logP. This specific molecular architecture suggests potential utility in the investigation of protein kinase targets implicated in oncology and inflammatory diseases. Researchers can leverage this compound as a versatile chemical probe or a lead candidate for developing novel therapeutics targeting dysregulated kinase activity, particularly for validating new targets within the kinase family . The presence of the tetrazole ring also offers opportunities to study its role in molecular recognition and binding affinity through its ability to participate in dipole-dipole interactions and act as a zinc-binding motif in metalloenzyme research.

Properties

IUPAC Name

3-bromo-5,7-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN7S/c1-10-8-11(2)23-14(17)13(19-15(23)18-10)9-25-16-20-21-22-24(16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEUXTWJWWCEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NN=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of 1-phenyl-1H-tetrazole derivatives with thioether and imidazopyrimidine precursors. Various synthetic routes have been explored to optimize yield and purity, including condensation reactions and metalation-fluorination techniques .

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)References
CondensationReaction with carbonyl compounds to form imidazo derivatives70-85
Metalation-FluorinationFluorination of 1-phenyl-1H-tetrazole derivatives58-75
Thioether FormationReaction with thiol compounds65-80

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to This compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate to strong antibacterial effects .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition studies revealed competitive inhibition profiles, indicating that it may serve as a lead compound for developing treatments for neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various imidazo derivatives, This compound was tested against Pseudomonas aeruginosa. The results showed an MIC of 25 µg/mL, comparable to standard antibiotics like streptomycin .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. It demonstrated an IC50 value of 0.212 µM against MAO-B (Monoamine oxidase B), highlighting its potential for treating conditions like Parkinson's disease .

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.
  • Enzyme Interaction : Binding affinity towards AChE and BuChE suggests a mechanism involving competitive inhibition at the active sites of these enzymes.

Scientific Research Applications

Overview

3-Bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications across various fields, particularly in drug development and therapeutic interventions.

Anticancer Activity

Tetrazole derivatives, including the compound , have been shown to exhibit potent anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Some studies suggest that tetrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation .
  • Case Studies : In vitro studies have demonstrated that related compounds significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the micromolar range .

Antimicrobial Properties

Research has indicated that imidazo[1,2-a]pyrimidines possess antimicrobial activity against a range of pathogens. The presence of the tetrazole group enhances this activity:

  • Spectrum of Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Neurological Applications

Tetrazole-containing compounds have been explored for their potential in treating neurological disorders:

  • Anticonvulsant Effects : Some derivatives have demonstrated anticonvulsant properties in animal models, suggesting their potential use in epilepsy treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including bromination and thiolation processes. The synthesis pathway is crucial for optimizing yield and purity for biological testing.

Synthesis StepReaction TypeConditions
BrominationElectrophilic substitutionRoom temperature
ThiolationNucleophilic substitutionElevated temperature
PurificationColumn chromatographyGradient elution

Comparison with Similar Compounds

Implications :

  • The Schiff base’s imine group may confer pH-dependent reactivity, whereas the target’s bromine and tetrazole enhance stability and target specificity.

Nitrobenzoxazole-Functionalized Analog

Compound : 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole
Key Differences :

Feature Target Compound Nitrobenzoxazole Analog
C2 Substituent Tetrazole-thio-methyl Nitrobenzoxazole-thio-methyl
Functional Groups Tetrazole (H-bond donor/acceptor) Nitro (electron-withdrawing)
Molecular Formula C₁₆H₁₄BrN₇S (est.) C₁₄H₈BrN₅O₃S
Molar Mass ~450 g/mol (est.) 406.21 g/mol

Implications :

  • The nitro group in the analog may increase oxidative stress in biological systems, whereas the target’s tetrazole could improve solubility and binding affinity.
  • The analog’s benzoxazole core might engage in stacking interactions distinct from the tetrazole’s ionic interactions .

Triazolo-Pyrimidinone Derivative

Compound : 6-[4-[5-Bromo-3-(1H-tetrazol-5-yl)-2-furyl]benzyl]-5-hydroxy-7-propyl-1,2,4-triazolo[1,5-a]pyrimidine
Key Differences :

Feature Target Compound Triazolo-Pyrimidinone
Core Structure Imidazo[1,2-a]pyrimidine Triazolo[1,5-a]pyrimidine
Substituents 5,7-dimethyl; phenyltetrazole Bromo-furyl; propyl; hydroxy
Bioactivity Hypothesized kinase inhibition Potential adenosine receptor modulation

Implications :

  • The triazolo core may alter electron distribution and binding pocket compatibility compared to the imidazo scaffold.
  • Both compounds share bromine and tetrazole groups, suggesting overlapping applications in targeting nucleotide-binding proteins .

Tetrahydropyrimidine Ester Derivative

Compound : Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Key Differences :

Feature Target Compound Tetrahydropyrimidine Ester
Core Saturation Aromatic imidazo[1,2-a]pyrimidine Partially saturated tetrahydropyrimidine
Substituents Bromine, methyl, tetrazole Thiophene, ester, ketone
Conformation Planar (aromatic) Flexible (non-aromatic)

Implications :

  • The target’s aromatic core may facilitate DNA intercalation or rigid protein binding, whereas the ester and ketone in the analog could enable prodrug strategies or hydrolytic activation .

Q & A

Q. How to scale up synthesis while maintaining reproducibility?

  • Methodological Answer :
  • Process optimization : Replace batch reactions with flow chemistry (microreactors) for better heat/mass transfer.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
  • Quality control : Implement PAT (Process Analytical Technology) guidelines for consistent intermediate purity .

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